![molecular formula C21H17N5O B2899129 (E)-4-(2-([1,1'-biphenyl]-4-yl)hydrazono)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 300822-00-8](/img/structure/B2899129.png)
(E)-4-(2-([1,1'-biphenyl]-4-yl)hydrazono)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-([1,1'-biphenyl]-4-yl)hydrazono)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one, commonly known as 'DABCO-PT', is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DABCO-PT involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cell proliferation, survival, and apoptosis. DABCO-PT inhibits the activity of PI3K, Akt, and mTOR, leading to the induction of apoptosis in cancer cells. DABCO-PT also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
DABCO-PT has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and inhibit the activity of MMPs. DABCO-PT has also been found to have anti-inflammatory and antioxidant properties. Studies have shown that DABCO-PT reduces the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential use as an anti-inflammatory and antioxidant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of DABCO-PT is its simple and efficient synthesis method, which makes it easily accessible for laboratory experiments. DABCO-PT has also been found to be relatively stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, one of the limitations of DABCO-PT is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
For research on DABCO-PT include investigating its efficacy in combination therapy and its potential use in other diseases.
Métodos De Síntesis
DABCO-PT can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 4-bromobiphenyl in the presence of hydrazine hydrate and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The reaction takes place in ethanol at room temperature, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
DABCO-PT has shown promising results in various scientific research applications. One of the significant applications of DABCO-PT is in the field of cancer research. Studies have shown that DABCO-PT inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DABCO-PT has also been found to inhibit the migration and invasion of cancer cells, indicating its potential use as an anti-metastatic agent.
Propiedades
IUPAC Name |
5-amino-2-phenyl-4-[(4-phenylphenyl)diazenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c22-20-19(21(27)26(25-20)18-9-5-2-6-10-18)24-23-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,25H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCRRLVQJKPDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

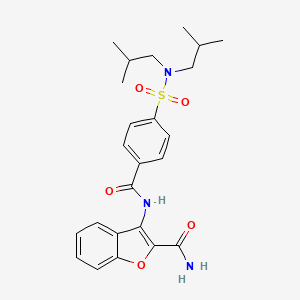
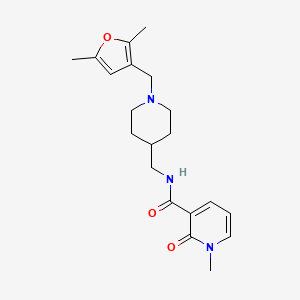
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2899049.png)

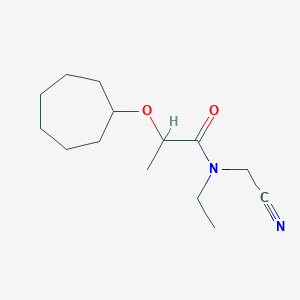
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899057.png)
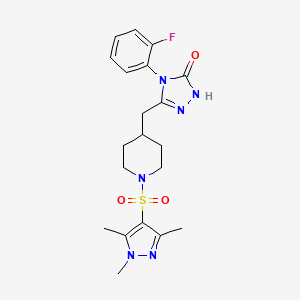
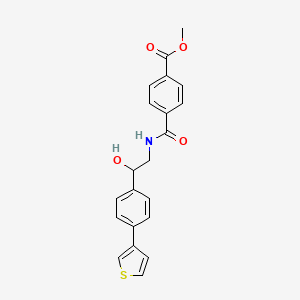
![(Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899063.png)
![2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899064.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2899065.png)

![2-chloro-N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2899067.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2899068.png)